molecular formula C11H9BrN2O2 B1529326 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1482889-48-4

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B1529326
CAS No.: 1482889-48-4
M. Wt: 281.1 g/mol
InChI Key: IRLHQLUIHQTMTF-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a bromophenoxy group attached to a dihydropyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common method starts with the preparation of 2-bromophenol, which is then reacted with an appropriate pyrazinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinones .

Scientific Research Applications

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
  • 3-(2-Fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
  • 3-(2-Iodophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Uniqueness

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This bromine substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its halogenated analogs .

Properties

IUPAC Name

3-(2-bromophenoxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHQLUIHQTMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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